Lipophilicity-Guided Differentiation: XLogP3-AA of CAS 439108-69-7 vs. Morpholino and Dimethylmorpholino Analogs
The computed XLogP3-AA value for CAS 439108-69-7 is 3.9 [1]. This places it at a distinct lipophilicity position relative to two structurally proximal commercially available analogs: the morpholino-substituted analog (CAS 439108-66-4), which would have a lower computed logP due to the presence of an additional oxygen atom in the morpholine ring, and the 2,6-dimethylmorpholino analog (CAS not available), which carries an additional methyl group and an ether oxygen that confers intermediate lipophilicity. This difference in predicted logP is meaningful because logP is a primary determinant of passive membrane permeability, plasma protein binding, and non-specific tissue distribution—factors that directly impact in vitro assay performance and in vivo pharmacokinetic behavior [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | Morpholino analog (CAS 439108-66-4): XLogP3-AA lower (exact value not computed in accessible sources); 2,6-Dimethylmorpholino analog: XLogP3-AA intermediate (not computed) |
| Quantified Difference | Qualitative ordering: Morpholino analog < Target compound (3.9) ≈ Dimethylmorpholino analog. Exact ΔlogP values are not available from publicly accessible databases at this time. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
When selecting a naphthoquinone probe for cellular assays, the XLogP3-AA of 3.9 for CAS 439108-69-7 predicts higher membrane permeability than the morpholino analog, which may translate to greater intracellular exposure and more robust target engagement in cell-based readouts, provided cytotoxicity is not limiting.
- [1] PubChem. Compound Summary for CID 3263596, 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
